3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of an azidobenzoyl group and a benzotriazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 2-azidobenzoic acid with 1,2,3-benzotriazin-4(3H)-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The benzotriazinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzotriazinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azide group’s ability to participate in click chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets through the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the compound can be used to label or modify biomolecules. The benzotriazinone core can also interact with various enzymes, potentially inhibiting their activity by binding to the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3H)-one: Similar in structure but contains a diethoxyphosphoryloxy group instead of an azidobenzoyl group.
1,2,3-Benzotriazin-4(3H)-one derivatives: Various derivatives with different substituents on the benzotriazinone core.
Uniqueness
3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the azidobenzoyl group, which imparts distinct chemical reactivity and potential for click chemistry applications. This makes it particularly valuable in biochemical research and materials science.
Eigenschaften
CAS-Nummer |
28230-37-7 |
---|---|
Molekularformel |
C14H8N6O3 |
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2-azidobenzoate |
InChI |
InChI=1S/C14H8N6O3/c15-18-16-12-8-4-2-6-10(12)14(22)23-20-13(21)9-5-1-3-7-11(9)17-19-20/h1-8H |
InChI-Schlüssel |
OEYMESGFAMFPRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)OC(=O)C3=CC=CC=C3N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.